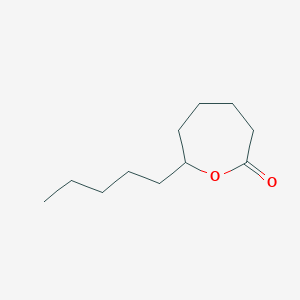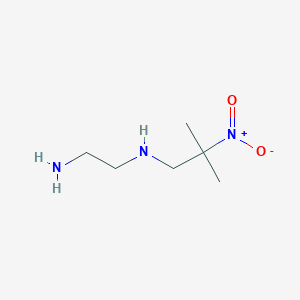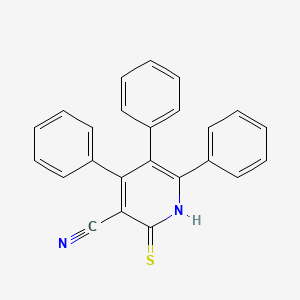
1,2-Diiodohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diiodohex-1-ene is an organoiodine compound characterized by the presence of two iodine atoms attached to the first and second carbon atoms of a hexene chain
Métodos De Preparación
1,2-Diiodohex-1-ene can be synthesized through several methods. One common synthetic route involves the addition of iodine to hex-1-ene in the presence of a catalyst. The reaction typically requires an inert solvent such as tetrahydrofuran (THF) and is conducted under controlled temperature conditions to ensure the selective formation of the diiodo compound. Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,2-Diiodohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted hexenes.
Reduction Reactions: The compound can be reduced to form hex-1-ene by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize this compound to form diols or other oxygenated products.
Common reagents and conditions for these reactions include the use of solvents like THF, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Aplicaciones Científicas De Investigación
1,2-Diiodohex-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other organoiodine compounds.
Biology: The compound can be used in the study of iodine metabolism and its effects on biological systems.
Medicine: Research into potential therapeutic applications, such as the development of iodine-containing drugs, is ongoing.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Comparación Con Compuestos Similares
1,2-Diiodohex-1-ene can be compared with other similar compounds, such as:
1,2-Diiodoethane: A shorter chain analog with similar reactivity but different physical properties.
1,2-Diiodopropane: Another analog with a three-carbon chain, used in similar types of reactions.
1,2-Diiodobutane: A four-carbon analog with comparable chemical behavior.
The uniqueness of this compound lies in its longer carbon chain, which can influence its reactivity and the types of products formed in chemical reactions.
Propiedades
| 115482-64-9 | |
Fórmula molecular |
C6H10I2 |
Peso molecular |
335.95 g/mol |
Nombre IUPAC |
1,2-diiodohex-1-ene |
InChI |
InChI=1S/C6H10I2/c1-2-3-4-6(8)5-7/h5H,2-4H2,1H3 |
Clave InChI |
HYLMYDXWDDADPD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CI)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)
![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)


![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)



